molecular formula C14H18O2 B14424980 Cyclohexanone, 2-(methoxyphenylmethyl)- CAS No. 85670-57-1

Cyclohexanone, 2-(methoxyphenylmethyl)-

Cat. No.: B14424980
CAS No.: 85670-57-1
M. Wt: 218.29 g/mol
InChI Key: LRFLORXTZQEIMB-UHFFFAOYSA-N
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Description

Cyclohexanone, 2-(methoxyphenylmethyl)- is an organic compound that belongs to the class of cyclic ketones It is characterized by a six-carbon cyclic structure with a ketone functional group and a methoxyphenylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanone, 2-(methoxyphenylmethyl)- can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of cyclohexanone, 2-(methoxyphenylmethyl)- may involve the catalytic hydrogenation of phenol to cyclohexanone, followed by the alkylation of cyclohexanone with methoxybenzyl chloride. This process can be optimized for large-scale production by using continuous flow reactors and efficient separation techniques.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-(methoxyphenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can yield alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxyphenylmethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the methoxyphenylmethyl group.

Scientific Research Applications

Cyclohexanone, 2-(methoxyphenylmethyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of cyclohexanone, 2-(methoxyphenylmethyl)- involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the methoxyphenylmethyl group can undergo electrophilic aromatic substitution. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Cyclohexanone, 2-(methoxyphenylmethyl)- can be compared with other similar compounds, such as:

    Cyclohexanone: A simpler cyclic ketone without the methoxyphenylmethyl group.

    2-Methylcyclohexanone: A methyl-substituted cyclohexanone with different reactivity and properties.

    Methoxybenzyl alcohol: Contains the methoxyphenylmethyl group but lacks the cyclic ketone structure.

The uniqueness of cyclohexanone, 2-(methoxyphenylmethyl)- lies in its combination of a cyclic ketone with a methoxyphenylmethyl substituent, which imparts distinct chemical and biological properties.

Properties

CAS No.

85670-57-1

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

2-[methoxy(phenyl)methyl]cyclohexan-1-one

InChI

InChI=1S/C14H18O2/c1-16-14(11-7-3-2-4-8-11)12-9-5-6-10-13(12)15/h2-4,7-8,12,14H,5-6,9-10H2,1H3

InChI Key

LRFLORXTZQEIMB-UHFFFAOYSA-N

Canonical SMILES

COC(C1CCCCC1=O)C2=CC=CC=C2

Origin of Product

United States

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